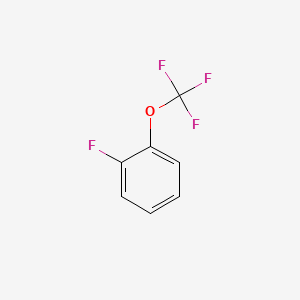

2-(Trifluoromethoxy)fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRYEFFTFFRSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380451 | |

| Record name | 2-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-18-5 | |

| Record name | 2-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethoxy)fluorobenzene (CAS 2106-18-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)fluorobenzene (CAS RN: 2106-18-5), a fluorinated aromatic compound of increasing interest in the chemical, pharmaceutical, and material science sectors. This document consolidates key physicochemical properties, safety and handling protocols, and detailed methodologies for its synthesis. The strategic importance of the trifluoromethoxy group in modifying molecular properties is discussed, highlighting the compound's role as a versatile intermediate in the synthesis of advanced materials and biologically active molecules.[1][2] While specific commercial end-products derived directly from this intermediate are not extensively documented in publicly available literature, its structural motifs are prevalent in a range of modern agrochemicals and pharmaceuticals.

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its application in chemical synthesis and material science.

| Property | Value | Reference |

| CAS Number | 2106-18-5 | [1] |

| Molecular Formula | C₇H₄F₄O | [1] |

| Molecular Weight | 180.10 g/mol | [1] |

| Boiling Point | 90 °C at 20 mm Hg (lit.); 105-106 °C (lit.) | |

| Density | 1.326 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.39 - 1.468 (lit.) | [1] |

| Flash Point | 198 °F | |

| Vapor Pressure | 24.3 mmHg at 25°C | |

| Storage Temperature | Room Temperature, Sealed in Dry |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm) due to the coupling of the four aromatic protons with each other and with the fluorine atom on the ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the fluorine atom and the oxygen will also show characteristic shifts and coupling patterns.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit two signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethoxy group.

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. Key fragmentation patterns would likely involve the loss of the trifluoromethoxy group (-OCF₃) or cleavage of the ether bond.

Safety and Handling

This compound is classified as a flammable liquid and an irritant. Proper safety precautions are essential during its handling and use in a laboratory or industrial setting.

| Hazard Information | Details |

| Hazard Codes | Xi (Irritant), F (Flammable) |

| Risk Statements | R11 (Highly flammable), R36/37/38 (Irritating to eyes, respiratory system and skin) |

| Safety Statements | S16 (Keep away from sources of ignition), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection) |

| RIDADR | UN 1993 |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the trifluoromethoxylation of 2-fluorophenol. A general one-step process involves the reaction of a substituted phenol with a perhalomethane and hydrogen fluoride under pressure. The following protocol is adapted from established methods for the synthesis of aryl trifluoromethyl ethers.

Reaction: 2-Fluorophenol + CCl₄ + HF → this compound

Materials and Equipment:

-

2-Fluorophenol

-

Carbon tetrachloride (CCl₄)

-

Anhydrous hydrogen fluoride (HF)

-

Hastelloy C bomb or a similar high-pressure reactor

-

Dry ice/acetone bath

-

Fluorotrichloromethane (for workup)

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Charging the Reactor: In a 200 ml Hastelloy C bomb, charge 2-fluorophenol (0.07 mole) and carbon tetrachloride (0.21 mole).

-

Addition of HF: Seal the bomb and cool it in a dry ice/acetone bath. Carefully introduce anhydrous hydrogen fluoride (approx. 40 g) into the cooled reactor.

-

Reaction: Agitate the sealed reactor at 150°C for approximately 8 hours. The reaction proceeds under autogenous pressure.

-

Workup: After the reaction is complete, cool the reactor in an ice-water bath. Carefully vent any residual pressure. Dilute the reaction mixture with 50 ml of water and 50 ml of fluorotrichloromethane.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent (e.g., MgSO₄). The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Applications in Research and Drug Development

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry and agrochemical design due to its unique electronic properties and high lipophilicity. It can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, this compound serves as a key building block for introducing the 2-fluoro-6-(trifluoromethoxy)phenyl moiety into more complex molecules.[1]

While a specific, commercialized drug or pesticide synthesized directly from this compound is not prominently documented, its structural elements are found in various biologically active compounds. For instance, fluorinated phenyl ethers are integral components of certain herbicides and fungicides. The presence of both a fluorine atom and a trifluoromethoxy group on the same aromatic ring offers a unique combination of electronic and steric properties that can be exploited in the design of novel active ingredients.

Logical Relationship in Drug/Agrochemical Design:

The use of this compound as a building block follows a logical progression in the development of new chemical entities.

Due to the lack of a specific end-product synthesized from this starting material in the available literature, a detailed signaling pathway cannot be provided. However, the general principle involves the final molecule, containing the fluorinated moiety, interacting with a specific biological target, such as an enzyme or receptor, to elicit a therapeutic or pesticidal effect. The unique properties conferred by the trifluoromethoxy group are intended to enhance this interaction and the overall performance of the molecule.

Conclusion

This compound is a valuable fluorinated intermediate with significant potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its physicochemical properties and the strategic importance of the trifluoromethoxy group make it a compound of interest for researchers and developers in these fields. While detailed spectral data and specific applications in commercial products are not widely published, the synthetic methodologies are established. Further research into the applications of this versatile building block is warranted to fully explore its potential in creating next-generation chemical products.

References

An In-depth Technical Guide to the Synthesis and Reactivity of 2-(Trifluoromethoxy)fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)fluorobenzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. The presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring imparts unique electronic properties, enhanced lipophilicity, and metabolic stability to molecules incorporating this scaffold. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthesis of this compound

The synthesis of this compound can be achieved through a one-step process from readily available starting materials. A common method involves the reaction of 2-fluorophenol with a source of the trifluoromethyl group in the presence of a fluorinating agent.

One-Step Synthesis from 2-Fluorophenol

A patented method describes the synthesis of 2-fluorophenyl trifluoromethyl ether (this compound) from 2-fluorophenol, carbon tetrachloride, and hydrogen fluoride under pressure.

Experimental Protocol:

A 200 ml Hastelloy C bomb is charged with 7.84 g (0.07 mole) of 2-fluorophenol and 32 g (0.21 mole) of carbon tetrachloride. The bomb is then sealed, cooled in a dry ice and acetone bath, and charged with 40 g of hydrogen fluoride (HF). The reaction mixture is agitated at 150°C for 8 hours. After cooling in an ice-water bath, the contents are carefully diluted with 50 ml of water and 50 ml of fluorotrichloromethane. The organic layer is separated, washed with water, and dried to yield the desired product.[1]

Quantitative Data:

| Starting Material | Moles | Reagents | Reaction Conditions | Yield |

| 2-Fluorophenol | 0.07 | CCl4 (0.21 mole), HF (40 g) | 150°C, 8 hours | 6.2 g |

Reactivity of this compound

The reactivity of this compound is characterized by the influence of its two electron-withdrawing groups. This electronic nature makes the aromatic ring susceptible to certain types of reactions, particularly those involving the formation of carbon-carbon and carbon-heteroatom bonds. A key strategy for the functionalization of this compound involves its conversion to a more versatile intermediate, such as a boronic acid derivative, which can then participate in a wide range of cross-coupling reactions.

Conversion to 2-(Trifluoromethoxy)phenylboronic Acid

A common approach to functionalize aryl halides is through the formation of an organoboron intermediate. While this compound itself is not a halide, a bromo-derivative can be used as a precursor to the corresponding boronic acid. This boronic acid is a valuable building block for Suzuki-Miyaura cross-coupling reactions.

Synthesis of 2-(Trifluoromethoxy)phenylboronic acid from 1-bromo-2-(trifluoromethoxy)benzene:

Experimental Protocol:

To a solution of 1-bromo-2-(trifluoromethoxy)benzene (2 g, 8.2 mmol) in tetrahydrofuran (28 mL) at -78°C, n-butyllithium (5.9 mL, 9.5 mmol) is slowly added dropwise. The reaction is stirred for 45 minutes. Subsequently, triisopropyl borate (2.58 mL, 11.1 mmol) is added dropwise, and the reaction mixture is slowly warmed to room temperature over 16 hours. The reaction is then quenched with 1N HCl (20 mL) and stirred for 30 minutes. The mixture is extracted with ethyl acetate, and the organic phases are combined, washed with water and brine, and dried over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, the target product, 2-(trifluoromethoxy)phenylboronic acid, is obtained as a white solid.[1]

Quantitative Data:

| Starting Material | Moles | Reagents | Reaction Conditions | Yield |

| 1-Bromo-2-(trifluoromethoxy)benzene | 8.2 mmol | n-BuLi (9.5 mmol), Triisopropyl borate (11.1 mmol) | -78°C to room temperature, 16 hours | 1.10 g (65%) |

A more modern and direct approach to synthesize arylboronic acids is through the iridium-catalyzed C-H borylation of the aromatic ring. This method avoids the need for a pre-functionalized starting material like an aryl halide. While a specific protocol for this compound is not detailed in the searched literature, general procedures for anisole derivatives are well-established and could be adapted.[2]

Conceptual Workflow for Direct C-H Borylation:

Caption: Conceptual workflow for the direct C-H borylation of this compound.

Suzuki-Miyaura Cross-Coupling Reactions

Once 2-(trifluoromethoxy)phenylboronic acid or its pinacol ester is synthesized, it can be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds with a variety of aryl or vinyl halides or triflates.[3][4][5]

General Experimental Protocol for Suzuki-Miyaura Coupling:

A reaction vessel is charged with 2-(trifluoromethoxy)phenylboronic acid (1.0 eq.), the aryl or vinyl halide/triflate (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.). A suitable solvent system, for example, a mixture of toluene, ethanol, and water, is added. The mixture is degassed and then heated under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

Conceptual Reaction Pathway for SNAr:

Caption: Conceptual pathway for a nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

This compound is a valuable building block in modern organic synthesis. Its preparation from 2-fluorophenol is straightforward. While its direct reactivity can be challenging, its conversion to the corresponding boronic acid opens up a vast array of possibilities for constructing complex molecules through well-established cross-coupling methodologies like the Suzuki-Miyaura reaction. The electronic properties of the ring also suggest potential for nucleophilic aromatic substitution reactions. This guide provides foundational protocols and conceptual frameworks to aid researchers in the effective utilization of this versatile fluorinated compound. Further exploration into direct C-H functionalization and specific SNAr reactions of this compound is warranted to expand its synthetic utility.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iridium-Catalyzed ortho-C-H Borylation of Thioanisole Derivatives Using Bipyridine-Type Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. daniel-marcosatanes.github.io [daniel-marcosatanes.github.io]

Physical and chemical properties of 2-(trifluoromethoxy)fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(trifluoromethoxy)fluorobenzene (also known as 1-fluoro-2-(trifluoromethoxy)benzene). It includes a summary of its key attributes, detailed experimental protocols for its synthesis and characterization, and a discussion of its role as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Core Properties and Identifiers

This compound is a specialized fluorinated aromatic compound. The presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring imparts unique properties, including high thermal stability and specific reactivity, making it a valuable building block in organic synthesis.[1]

Compound Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Citation |

| IUPAC Name | 1-Fluoro-2-(trifluoromethoxy)benzene | |

| CAS Number | 2106-18-5 | [1] |

| Molecular Formula | C₇H₄F₄O | [1] |

| Molecular Weight | 180.10 g/mol | [1] |

| InChI Key | UKRYEFFTFFRSPY-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C(C(=C1)F)OC(F)(F)F |

Physical and Chemical Properties

The physical and chemical properties of this compound are detailed below, providing essential data for its handling, storage, and application in synthetic chemistry.

| Property | Value | Citation |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Purity | ≥ 98% (by GC) | [1] |

| Boiling Point | 105 °C | [1] |

| Density | 1.33 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.39 | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and standard procedures for the determination of its key physical properties.

Synthesis of this compound

Step 1: Formation of a Trichloromethoxy Intermediate (Adapted from a general method)

This step is based on the chlorination of anisoles or phenols to form a trichloromethyl ether intermediate.[2][3]

-

Apparatus Setup: A 1000 mL, four-necked flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a gas inlet tube for chlorine.

-

Initial Charge: The flask is charged with 2-fluorophenol (1.0 eq) and a suitable solvent such as carbon tetrachloride.

-

Reaction Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the mixture.

-

Chlorination: The mixture is heated to reflux, and chlorine gas is bubbled through the solution under UV irradiation. The reaction is monitored by gas chromatography (GC) for the disappearance of the starting material and the formation of 1-fluoro-2-(trichloromethoxy)benzene.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude trichloromethoxy intermediate.

Step 2: Fluorination to this compound (Adapted from a general method)

This step involves the exchange of chlorine atoms for fluorine atoms using a fluorinating agent.[2][3]

-

Apparatus Setup: A pressure-rated autoclave (e.g., Hastelloy-lined) is charged with the crude 1-fluoro-2-(trichloromethoxy)benzene from the previous step.

-

Fluorination: Anhydrous hydrogen fluoride (HF) (excess) is carefully added to the autoclave. A catalyst, such as antimony pentachloride (SbCl₅) or boron trifluoride (BF₃), may be added to facilitate the reaction.

-

Reaction Conditions: The autoclave is sealed and heated to a temperature typically ranging from 80 to 150 °C. The reaction is maintained under autogenous pressure for several hours.

-

Workup and Purification: After cooling and careful venting of excess HF, the reaction mixture is poured onto ice. The organic layer is separated, washed with a dilute aqueous base (e.g., sodium bicarbonate) and then with brine. The crude product is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and purified by fractional distillation to yield pure this compound.

Determination of Boiling Point (Microscale Method)

This is a standard micro-method for determining the boiling point of a liquid organic compound.[4]

-

Sample Preparation: A small fusion tube is filled with approximately 0.5 mL of this compound.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: The fusion tube is attached to a thermometer using a rubber band or wire.

-

Heating: The assembly is placed in a heating block or a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). The apparatus is heated gradually.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Refractive Index

The refractive index can be measured using a standard Abbe refractometer.

-

Calibration: The refractometer is calibrated using a standard of known refractive index at the measurement temperature (e.g., 20 °C).

-

Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted to illuminate the field of view. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Reactivity and Synthetic Applications

This compound serves as a key intermediate in the synthesis of more complex fluorinated compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its reactivity is governed by the electronic effects of the fluorine and trifluoromethoxy substituents on the aromatic ring. Both groups are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the substituents.[5][6]

Representative Synthetic Workflow: Synthesis of a Beflubutamid Precursor

While a specific multi-step synthesis starting from this compound is not detailed in the provided search results, a representative workflow for the synthesis of a structurally related key agrochemical intermediate, 4-fluoro-3-(trifluoromethyl)phenol, is presented below. This intermediate is a precursor to the herbicide Beflubutamid.[7] This workflow illustrates the types of reactions common for such fluorinated aromatics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. Page loading... [wap.guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

The Trifluoromethoxy Group: A Keystone Substituent in Modern Aromatic Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (OCF₃) group into aromatic systems has become a paramount tool in the design of advanced materials and therapeutics. Its unique electronic and physicochemical properties offer a compelling advantage for fine-tuning molecular characteristics to achieve desired biological activities and material functions. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in aromatic systems, detailing its fundamental properties, applications, and the experimental methodologies used for its characterization and synthesis.

Core Physicochemical Properties

The trifluoromethoxy group imparts a unique combination of properties to an aromatic ring, primarily driven by the high electronegativity of the fluorine atoms. These properties distinguish it from other common substituents, including the methoxy (OCH₃) and trifluoromethyl (CF₃) groups.

Electronic Effects

The OCF₃ group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) that is not significantly counteracted by resonance donation (+R) from the oxygen lone pairs. This "pseudo-halogen" character significantly influences the reactivity and properties of the aromatic ring.[1] The electron-withdrawing nature of the trifluoromethoxy group can be quantified by Hammett constants (σ), which are essential for predicting reaction rates and equilibria.

Lipophilicity

A defining feature of the trifluoromethoxy group is its high lipophilicity.[2][3] It is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than a trifluoromethyl group.[3] This property is crucial for enhancing the ability of drug candidates to cross biological membranes, thereby improving their absorption, distribution, metabolism, and excretion (ADME) profile.[3] The contribution of a substituent to lipophilicity is often quantified by the Hansch-Fujita lipophilicity parameter (π).

Metabolic Stability

Aromatic compounds bearing a trifluoromethoxy group exhibit remarkable metabolic stability.[2] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[4] This increased stability can lead to a longer biological half-life and a more predictable pharmacokinetic profile for drug candidates.[2]

Quantitative Physicochemical Data

To facilitate direct comparison, the key physicochemical parameters of the trifluoromethoxy group are summarized below, alongside those of other relevant substituents.

| Substituent | Hammett Constant (σp) | Hansch-Fujita Lipophilicity Parameter (π) |

| -OCF₃ | 0.35 | 1.04 [3] |

| -CF₃ | 0.54 | 0.88[3] |

| -OCH₃ | -0.27 | -0.02 |

| -Cl | 0.23 | 0.71 |

| -F | 0.06 | 0.14 |

| -H | 0.00 | 0.00 |

Applications in Drug Discovery and Materials Science

The unique properties of the trifluoromethoxy group have led to its widespread use in various fields.

-

Medicinal Chemistry: The OCF₃ group is frequently incorporated into drug candidates to enhance metabolic stability, improve membrane permeability, and modulate target binding affinity.[3] A notable example is Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), which features a trifluoromethoxy-substituted benzothiazole core.[5]

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethoxy group can enhance the efficacy and environmental persistence of pesticides and herbicides.

-

Materials Science: The electronic properties of the OCF₃ group are leveraged in the development of advanced materials, including polymers and liquid crystals, where it can influence properties such as thermal stability and dielectric constant.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of trifluoromethoxy-substituted aromatic compounds.

Synthesis of 4-(Trifluoromethoxy)phenylboronic Acid

This protocol describes a common method for synthesizing a key building block for cross-coupling reactions.[6]

Materials:

-

1-bromo-4-(trifluoromethoxy)benzene

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

6 M Hydrochloric acid (HCl)

-

Heptane

-

20% (w/w) aqueous sodium chloride solution

Procedure:

-

Dissolve 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) and triisopropyl borate (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) to the cooled solution while maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Quench the reaction by slowly adding 6 M HCl.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Transfer the reaction mixture to a separatory funnel and add heptane and 20% aqueous sodium chloride solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-(trifluoromethoxy)phenylboronic acid can be purified by recrystallization or column chromatography.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by hepatic enzymes.[4][7][8][9]

Materials:

-

Test compound (trifluoromethoxy-substituted aromatic)

-

Pooled human liver microsomes

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37 °C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).

-

Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37 °C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of the ice-cold stopping solution.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Spectroscopic Characterization (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is essential for confirming the structure of trifluoromethoxy-substituted aromatic compounds.

General Procedure:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

¹H NMR: Aromatic protons will show characteristic splitting patterns. The chemical shifts will be influenced by the electron-withdrawing nature of the OCF₃ group.

-

¹³C NMR: The carbon of the OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbon attached to the OCF₃ group will also show coupling to the fluorine atoms.

-

¹⁹F NMR: The OCF₃ group will typically show a singlet in the proton-decoupled spectrum. The chemical shift is characteristic of the trifluoromethoxy group.

Visualizations

Signaling Pathway of Riluzole

Riluzole, a drug containing a trifluoromethoxy group, has a multi-faceted mechanism of action primarily targeting glutamatergic neurotransmission.[10][11]

Caption: Mechanism of action of Riluzole, highlighting its effects on glutamate signaling.

Experimental Workflow for High-Throughput Screening

This diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify bioactive compounds, such as those containing a trifluoromethoxy group.[12][13][14][15][16]

Caption: A generalized workflow for a high-throughput drug screening campaign.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Riluzole - Wikipedia [en.wikipedia.org]

- 6. 4-Trifluoromethoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. mercell.com [mercell.com]

- 8. mttlab.eu [mttlab.eu]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 11. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. plos.figshare.com [plos.figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Topic: Electron-Donating vs. Withdrawing Effects of the Trifluoromethoxy Group

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The trifluoromethoxy (-OCF3) group is a unique and increasingly important substituent in medicinal chemistry, agrochemicals, and materials science. Its electronic properties are often a subject of discussion, arising from the interplay of opposing inductive and resonance effects. This technical guide provides a comprehensive analysis of the electron-donating and withdrawing characteristics of the -OCF3 group, supported by quantitative data, detailed experimental methodologies, and logical diagrams to elucidate its dominant nature as a potent electron-withdrawing moiety.

The Duality of the Trifluoromethoxy Group: Inductive vs. Resonance Effects

The electronic character of the trifluoromethoxy group stems from two fundamental electronic effects that operate in opposition: the inductive effect (-I) and the resonance effect (+M or +R).

-

Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the carbon atom, which in turn pulls density from the oxygen atom. This effect is transmitted through the sigma (σ) bonds, making the -OCF3 group a powerful electron-withdrawing group by induction. This is the dominant electronic feature of the group.[1]

-

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent π-system (like a benzene ring). This donation of electron density through π-bonds is a resonance-donating effect. However, the strong inductive pull from the CF3 moiety significantly reduces the availability of these lone pairs for donation, making the resonance effect of the -OCF3 group much weaker compared to a methoxy (-OCH3) group.[2][3]

The net electronic effect is a result of the competition between these two forces. For the trifluoromethoxy group, the powerful -I effect overwhelmingly surpasses the weak +M effect, resulting in a substituent that is strongly electron-withdrawing overall.[4][5][6]

Quantitative Analysis of Electronic Effects

The electronic impact of a substituent is quantified using various physicochemical parameters. Tables below summarize key values for the trifluoromethoxy group in comparison to other common substituents.

Hammett and Taft Substituent Constants

Hammett (σ) and Taft (σ*) constants are fundamental parameters in physical organic chemistry that quantify the electron-donating or withdrawing nature of substituents. Positive values indicate an electron-withdrawing character, while negative values signify an electron-donating character.

-

σ_m (meta): Primarily reflects the inductive effect.

-

σ_p (para): Reflects a combination of inductive and resonance effects.

-

σ_p+: Used for reactions involving the formation of a positive charge at a benzylic position, which is stabilized by electron-donating groups.[7]

-

σ (Taft polar constant):* Quantifies the polar (inductive) effect of substituents in aliphatic systems.[8]

Table 1: Hammett and Taft Substituent Constants

| Substituent | σ_m | σ_p | σ_p+ | σ* (Taft) | Dominant Effect |

| -OCF₃ | 0.40 | 0.35 | 0.52 | ~3.2 | Strong -I |

| -CF₃ | 0.44 | 0.57 | 0.61 | 2.6 | Strong -I |

| -OCH₃ | 0.11 | -0.24 | -0.78 | 1.81 | Strong +M, Weak -I |

| -NO₂ | 0.73 | 0.78 | 0.79 | - | Strong -I, -M |

| -Cl | 0.37 | 0.22 | 0.11 | 2.94 | Strong -I, Weak +M |

| -H | 0.00 | 0.00 | 0.00 | 0.49 | Reference |

Data compiled from various sources, including references[9][10][11][12]. Note that exact values may vary slightly depending on the reaction series used for determination.

The large positive σ values for -OCF3 confirm its strong electron-withdrawing nature, comparable to the trifluoromethyl (-CF3) group and significantly different from the electron-donating methoxy (-OCH3) group.[12]

Impact on Acidity (pKa)

A direct consequence of a group's electronic effect is its influence on the acidity of nearby functional groups. Electron-withdrawing groups stabilize the conjugate base through delocalization or induction, thereby increasing acidity (i.e., lowering the pKa value).

Table 2: pKa Values of Substituted Phenols and Anilinium Ions (in H₂O at 25°C)

| Substituent (at para position) | Phenol pKa | Anilinium Ion pKa |

| -OCF₃ | 8.78 | 3.53 |

| -CF₃ | 9.08 | 3.51 |

| -OCH₃ | 10.21 | 5.34 |

| -NO₂ | 7.15 | 1.02 |

| -Cl | 9.42 | 3.98 |

| -H | 9.99 | 4.60 |

Data compiled from various sources, including references[13][14][15][16][17].

The -OCF3 group significantly lowers the pKa of both phenol and the anilinium ion compared to the unsubstituted parent compounds, demonstrating its potent ability to withdraw electron density and stabilize the resulting anionic or neutral conjugate base.

Physicochemical Properties

The trifluoromethoxy group is also one of the most lipophilic substituents used in drug design. The Hansch lipophilicity parameter (π) quantifies a substituent's contribution to a molecule's partition coefficient (logP). A positive value indicates an increase in lipophilicity.

Table 3: Hansch Lipophilicity Parameter (π)

| Substituent | Hansch π Value |

| -OCF₃ | +1.04 |

| -CF₃ | +0.88 |

| -OCH₃ | -0.02 |

| -Cl | +0.71 |

| -H | 0.00 |

Data sourced from reference[18].

This high lipophilicity, combined with its strong electron-withdrawing nature and metabolic stability, makes the -OCF3 group highly valuable in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[18][19]

Experimental Protocols

The quantitative data presented above are derived from precise experimental measurements. Below are generalized methodologies for determining Hammett constants and pKa values.

Methodology: Determination of Hammett Constants

Hammett constants are typically determined by measuring the equilibrium or rate constants of a reaction for a series of meta- and para-substituted benzene derivatives and comparing them to the unsubstituted compound. The ionization of benzoic acids is the classic reference reaction.[7]

Experimental Workflow:

-

Synthesis: Synthesize a series of meta- and para-substituted benzoic acids (e.g., 4-trifluoromethoxybenzoic acid).

-

Equilibrium Measurement: Determine the acid dissociation constant (Ka) for each synthesized acid in a defined solvent system (e.g., water at 25°C) using potentiometric titration.

-

Calculation: The Hammett constant (σ) is calculated using the Hammett equation: σ = log(K_X / K_H) where K_X is the dissociation constant of the substituted benzoic acid and K_H is the dissociation constant of unsubstituted benzoic acid. The reaction constant (ρ) for this reference reaction is defined as 1.

Methodology: Determination of pKa via ¹⁹F NMR Spectroscopy

For fluorine-containing compounds, ¹⁹F NMR spectroscopy provides a highly sensitive and accurate method for pKa determination. The chemical shift of the ¹⁹F nucleus is sensitive to the electronic environment, which changes upon protonation or deprotonation of a nearby acidic group.[20][21][22]

Experimental Protocol:

-

Sample Preparation: Prepare a series of buffered solutions across a range of pH values (e.g., from pH 2 to 12). Add a constant concentration of the trifluoromethoxy-containing compound (e.g., 4-trifluoromethoxyphenol) to each buffer. An internal reference standard may also be added.

-

NMR Acquisition: Record the ¹⁹F NMR spectrum for each sample at a constant temperature.

-

Data Analysis:

-

Measure the ¹⁹F chemical shift (δ) at each pH.

-

Plot the chemical shift (δ) versus the pH of the solution. The data will form a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit function). The inflection point of the curve corresponds to the pKa of the compound.

-

The equation for the fit is typically: δ_obs = (δ_A * [A⁻] + δ_HA * [HA]) / ([A⁻] + [HA]) , where δ_obs is the observed chemical shift, and δ_A and δ_HA are the chemical shifts of the fully deprotonated and protonated species, respectively.

-

Conclusion: An Unambiguously Electron-Withdrawing Group

Despite the theoretical potential for resonance donation from its oxygen atom, the trifluoromethoxy group functions as a strong electron-withdrawing substituent under all common chemical contexts. The powerful inductive effect of the three fluorine atoms dominates its electronic character. This is quantitatively confirmed by its large, positive Hammett and Taft constants and its profound acid-strengthening effect on adjacent functional groups. This strong electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, solidifies the -OCF3 group's role as a "pseudo-halogen" and a critical building block in modern chemical and pharmaceutical design.[4][18][23]

References

- 1. reddit.com [reddit.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The trifluoromethoxy group: a long-range electron-withdrawing substituent. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Taft equation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. global.oup.com [global.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. web.viu.ca [web.viu.ca]

- 13. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 14. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journaleras.com [journaleras.com]

- 16. researchgate.net [researchgate.net]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. azom.com [azom.com]

- 21. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 22. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 23. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Decomposition of 2-(Trifluoromethoxy)fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the stability and decomposition of 2-(trifluoromethoxy)fluorobenzene is not extensively available in peer-reviewed literature. This guide is therefore based on the established chemical principles of related fluorinated aromatic compounds, the known properties of the trifluoromethoxy group, and standardized protocols for stability testing. The experimental protocols and decomposition pathways described herein are illustrative and should be adapted and validated for specific research applications.

Introduction

This compound is a fluorinated aromatic ether that serves as a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The incorporation of the trifluoromethoxy (-OCF3) group into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] Understanding the stability and decomposition profile of this intermediate is crucial for ensuring the quality, safety, and efficacy of the final products, as well as for optimizing its storage and handling conditions.

This technical guide provides an in-depth overview of the expected stability of this compound under various stress conditions and outlines detailed experimental protocols for its assessment.

General Stability Profile

The trifluoromethoxy group is recognized for its remarkable chemical stability. This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which also influences the reactivity of the aromatic ring.[2] When attached to an aromatic ring, the -OCF3 group is generally more stable to metabolic degradation than a simple methoxy group. It is also a highly lipophilic substituent.[1]

The stability of this compound can be considered under three main categories:

-

Thermal Stability: Resistance to decomposition at elevated temperatures.

-

Chemical Stability: Resistance to degradation in the presence of reactive chemicals, such as acids, bases, and oxidizing agents, as well as its hydrolytic stability.

-

Photochemical Stability: Resistance to degradation upon exposure to light.

Thermal Stability and Decomposition

Fluorinated aromatic compounds, in general, exhibit high thermal stability. The decomposition of this compound at elevated temperatures is expected to proceed through homolytic cleavage of the C-O or C-F bonds, leading to the formation of radical species. The presence of other materials and the atmosphere (inert or oxidative) will significantly influence the decomposition products.

Potential Thermal Decomposition Products: While specific data for this molecule is unavailable, the pyrolysis of similar fluorinated compounds suggests the potential formation of smaller fluorinated molecules.[3] Decomposition may also release hydrogen fluoride.[4]

Illustrative Data Presentation for Thermal Stability Studies

The following table is a template for presenting data from a thermogravimetric analysis (TGA) study.

| Parameter | Value | Conditions |

| Onset Decomposition Temperature (Tonset) | Data not available | Inert Atmosphere (N2), 10 °C/min |

| Temperature at 5% Mass Loss (Td5) | Data not available | Inert Atmosphere (N2), 10 °C/min |

| Temperature at 50% Mass Loss (Td50) | Data not available | Inert Atmosphere (N2), 10 °C/min |

| Onset Decomposition Temperature (Tonset) | Data not available | Oxidative Atmosphere (Air), 10 °C/min |

| Temperature at 5% Mass Loss (Td5) | Data not available | Oxidative Atmosphere (Air), 10 °C/min |

| Temperature at 50% Mass Loss (Td50) | Data not available | Oxidative Atmosphere (Air), 10 °C/min |

Chemical Stability and Decomposition

Hydrolytic Stability

The trifluoromethoxy group is generally stable to hydrolysis under neutral and acidic conditions. However, under strong basic conditions and elevated temperatures, hydrolysis may occur, potentially leading to the formation of 2-fluorophenol and fluoride ions. The hydrolysis of the related compound 2-trifluoromethylphenol has been shown to be favored at higher pH.[5]

Acid and Base Stability

Trifluoromethyl-substituted arenes have been shown to react in the presence of superacids, leading to Friedel-Crafts-type reactions.[6] While the trifluoromethoxy group is generally more stable, prolonged exposure to strong, non-aqueous acids at high temperatures could potentially lead to decomposition. Similarly, strong bases at elevated temperatures may induce nucleophilic aromatic substitution or hydrolysis.

Illustrative Data Presentation for Hydrolytic Stability Studies

This table provides a template for summarizing results from a forced degradation study in aqueous solutions.

| Condition | Incubation Time | % Degradation | Major Degradation Products |

| 0.1 M HCl (aq) | 7 days | Data not available | Data not available |

| pH 7 Buffer | 7 days | Data not available | Data not available |

| 0.1 M NaOH (aq) | 7 days | Data not available | Data not available |

Photochemical Stability and Decomposition

Photostability is a critical parameter for pharmaceutical intermediates. The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B).[7][8][9][10] The aromatic ring in this compound can absorb UV light, which may lead to photochemical reactions.

Potential Photochemical Decomposition Pathways: Upon absorption of UV radiation, the molecule can be excited to a higher energy state. Decomposition could proceed via cleavage of the C-O or C-F bonds, or through reactions involving the aromatic ring. The specific degradation products will depend on the solvent and the presence of other reactive species. Studies on other fluorinated aromatic compounds have shown that photolysis can lead to defluorination.[11]

Illustrative Data Presentation for Photostability Studies

This table is a template for presenting data from a photostability study according to ICH Q1B guidelines.

| Light Source | Exposure | % Degradation | Color Change | Major Degradation Products |

| Cool White Fluorescent Lamp | 1.2 million lux hours | Data not available | Data not available | Data not available |

| Near UV Lamp (UVA) | 200 watt hours/m2 | Data not available | Data not available | Data not available |

| Dark Control | N/A | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, representative protocols for assessing the stability of this compound.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of the compound.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under both an inert nitrogen atmosphere and an oxidative air atmosphere (flow rate of 50 mL/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at various percentages of mass loss.

-

The evolved gases can be further analyzed by coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to identify decomposition products.[12]

Forced Hydrolysis Study

Objective: To evaluate the hydrolytic stability of the compound under acidic, neutral, and basic conditions.

Methodology:

-

Prepare stock solutions of this compound in a suitable water-miscible solvent (e.g., acetonitrile or methanol).

-

Prepare three sets of test solutions by adding a small volume of the stock solution to:

-

0.1 M Hydrochloric Acid

-

Phosphate Buffer (pH 7.0)

-

0.1 M Sodium Hydroxide

-

-

The final concentration of the compound in the test solutions should be suitable for the chosen analytical method (e.g., 1 mg/mL for HPLC).

-

Incubate the solutions at a controlled temperature (e.g., 50 °C) for a specified period (e.g., 7 days).

-

At predetermined time points (e.g., 0, 1, 3, and 7 days), withdraw an aliquot from each solution.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a validated stability-indicating HPLC-UV method.

-

Quantify the amount of remaining this compound and any degradation products formed.

Photostability Testing (ICH Q1B)

Objective: To assess the stability of the compound upon exposure to light.

Methodology:

-

Place a thin layer of solid this compound in a chemically inert, transparent container.

-

Prepare a solution of the compound in a suitable solvent (e.g., methanol) in a quartz cuvette or other transparent vessel.

-

Prepare dark control samples for both the solid and solution by wrapping them in aluminum foil.

-

Expose the samples and a validated chemical actinometer to a light source that meets ICH Q1B specifications (e.g., a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[10]

-

Maintain the temperature of the samples at a controlled, moderate level.

-

After the exposure period, analyze the solid and solution samples, as well as the dark controls, using a validated stability-indicating HPLC-UV method.

-

Compare the chromatograms of the exposed samples to the dark controls to identify and quantify any photodegradation products. Note any changes in physical appearance (e.g., color).

Visualizations

Experimental Workflow for Stability Testing

Caption: General workflow for comprehensive stability assessment.

Postulated Decomposition Pathway under Strong Acid Hydrolysis

Caption: A hypothetical acid-catalyzed hydrolysis pathway.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. biobostonconsulting.com [biobostonconsulting.com]

- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Trifluoromethoxy Group: A Historical and Synthetic Perspective for Drug Discovery and Beyond

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The trifluoromethoxy (-OCF₃) group has emerged as a privileged structural motif in modern medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties and high lipophilicity, which significantly influence a molecule's metabolic stability, bioavailability, and binding affinity, make it a highly sought-after substituent in the design of novel bioactive compounds.[1][2] However, the journey from its initial discovery to its current widespread application has been marked by significant synthetic challenges. This technical guide provides a comprehensive overview of the discovery and history of trifluoromethoxylated aromatics, detailing the evolution of synthetic methodologies from harsh, classical procedures to modern, milder, and more versatile techniques.

The Dawn of Trifluoromethoxylated Aromatics: Yagupolskii's Pioneering Synthesis

The first synthesis of an aryl trifluoromethyl ether was reported in 1955 by the Ukrainian chemist L. M. Yagupolskii.[1][3][4] This seminal work laid the foundation for the field of trifluoromethoxy chemistry. The method involved a two-step process starting from electron-deficient anisoles.

Experimental Protocol: Yagupolskii's Synthesis of Aryl Trifluoromethyl Ethers (1955)

Step 1: Chlorination of Anisoles

-

Reactants: An electron-deficient anisole (e.g., nitro- or chloro-substituted), chlorine gas (Cl₂), and a catalytic amount of phosphorus pentachloride (PCl₅).

-

Conditions: The reaction mixture was heated to approximately 200 °C.

-

Product: The corresponding aryl trichloromethyl ether.

Step 2: Fluorination of Aryl Trichloromethyl Ethers

-

Reactants: The aryl trichloromethyl ether produced in Step 1, and a fluorinating agent such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅).

-

Conditions: The reaction was typically carried out at elevated temperatures.

-

Product: The desired aryl trifluoromethyl ether.

This initial method, while groundbreaking, was limited by its harsh reaction conditions and the requirement for electron-deficient substrates. The use of highly toxic and corrosive reagents also posed significant practical challenges.

Early Developments and Alternative Approaches

Following Yagupolskii's discovery, several research groups worked on developing more practical and general methods for the synthesis of trifluoromethoxylated aromatics.

Yarovenko and Vasileva's Improvement

Yarovenko and Vasileva developed an alternative route to the key aryl trichloromethyl ether intermediate, starting from the more readily accessible aryl chlorothionoformates.

Sheppard's Use of Sulfur Tetrafluoride

In 1964, W. A. Sheppard reported a method involving the reaction of aryl fluoroformates with sulfur tetrafluoride (SF₄).[4] While this approach expanded the substrate scope, it still relied on the use of a highly toxic and difficult-to-handle gas.

Experimental Protocol: Sheppard's Synthesis via Fluoroformates

-

Reactants: An aryl fluoroformate (prepared from a phenol and phosgene) and sulfur tetrafluoride (SF₄).

-

Conditions: The reaction was conducted at elevated temperatures (around 160 °C) in a pressure vessel.[3]

-

Product: The corresponding aryl trifluoromethyl ether.

Hiyama's Oxidative Desulfurization-Fluorination

A significant advancement came with the development of an oxidative desulfurization-fluorination strategy by Tamejiro Hiyama. This method utilized aryl dithiocarbonates (xanthates) as precursors.

Experimental Protocol: Hiyama's Oxidative Desulfurization-Fluorination

-

Reactants: An aryl dithiocarbonate, a fluoride source (e.g., hydrogen fluoride-pyridine), and an oxidant such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS).[1]

-

Conditions: The reaction was typically carried out under mild conditions.

-

Product: The corresponding aryl trifluoromethyl ether.

The Modern Era: Reagents and Catalysis

The late 20th and early 21st centuries have witnessed a paradigm shift in the synthesis of trifluoromethoxylated aromatics, with the development of specialized reagents and catalytic systems that offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Electrophilic Trifluoromethylating Reagents: Umemoto and Togni

The development of electrophilic trifluoromethylating reagents by Umemoto and Togni marked a significant milestone. Umemoto's O-(trifluoromethyl)dibenzofuranium salts, generated in situ at low temperatures, were shown to trifluoromethylate phenols.[1] Togni's hypervalent iodine reagents also proved effective, although competing C-trifluoromethylation was sometimes observed.[1]

Experimental Protocol: Umemoto's O-Trifluoromethylation of Phenols

-

Reagent Generation: O-(trifluoromethyl)dibenzofuranium salts were generated in situ from the corresponding diazonium salts via photochemical decomposition at very low temperatures (-100 °C to -90 °C).[1]

-

Reaction: The in situ generated reagent was reacted with a phenol in the presence of an amine base.

-

Conditions: The reaction was carried out at low temperatures (-100 °C to -90 °C).[1]

Silver-Mediated Cross-Coupling: The Ritter Contribution

In 2011, Tobias Ritter's group developed a silver-mediated cross-coupling reaction of aryl stannanes and aryl boronic acids with a trifluoromethoxide source.[1] This represented a conceptual leap, enabling the formation of the Ar-OCF₃ bond through a transition-metal-mediated pathway.

Experimental Protocol: Ritter's Silver-Mediated Trifluoromethoxylation

-

Reactants: An aryl stannane or aryl boronic acid, a trifluoromethoxide source (generated in situ), and a silver salt (e.g., Ag(I) complex).

-

Conditions: The reaction was performed under mild conditions.

-

Product: The corresponding aryl trifluoromethyl ether.

Contemporary Strategies: Harnessing Light and Electricity

The most recent advancements in the field have focused on the use of visible-light photoredox catalysis and electrochemistry to generate the key trifluoromethoxy radical or its synthetic equivalents under exceptionally mild conditions.

Visible-Light Photoredox Catalysis

Researchers like Ngai and Togni have independently developed reagents that, upon photochemical activation with visible light, generate the trifluoromethoxy radical (•OCF₃).[5] This highly reactive intermediate can then undergo C-H functionalization of arenes.

Experimental Workflow: Visible-Light Photoredox C-H Trifluoromethoxylation

References

- 1. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling the Structural Landscape of 2-(Trifluoromethoxy)fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and conformational preferences of 2-(trifluoromethoxy)fluorobenzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of this molecule is critical for predicting its physicochemical properties, receptor interactions, and metabolic stability.

Molecular Identity and Properties

This compound, also known as 2-fluorophenyl trifluoromethyl ether, is a disubstituted benzene derivative. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₇H₄F₄O |

| Molecular Weight | 180.102 g/mol |

| CAS Number | 2106-18-5[1] |

| Appearance | Clear liquid |

Conformational Analysis: The Predominance of the Orthogonal Conformer

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-O bond. This rotation dictates the spatial relationship between the trifluoromethoxy group and the fluorinated benzene ring.

Experimental and computational studies, primarily through gas electron diffraction (GED) and quantum-chemical calculations, have demonstrated that this compound predominantly exists in an orthogonal conformation in the gas phase. In this arrangement, the plane of the C-O-C bond of the trifluoromethoxy group is roughly perpendicular to the plane of the benzene ring.

While the definitive quantitative structural parameters from the primary gas electron diffraction study are not publicly available in detail, the consistent finding across related trifluoromethoxy-substituted benzenes is the energetic preference for a non-planar (orthogonal or near-orthogonal) conformation over a planar one[2]. This is in contrast to methoxybenzenes, which often favor a planar arrangement. The steric bulk and electronic effects of the trifluoromethyl group are considered the driving forces for this conformational preference.

For the analogous compound, 4-fluoro(trifluoromethoxy)benzene, gas electron diffraction studies combined with quantum chemical calculations also determined a perpendicular conformation as the most stable[3]. While a minor contribution from a planar conformer could not be entirely excluded, the perpendicular structure was the clear global minimum[3]. It is highly probable that the ortho-isomer, this compound, follows this trend.

Quantitative Structural Data (Illustrative)

As the specific experimental geometric parameters for this compound are not available in the public domain, the following table presents theoretical data for the closely related 1-nitro-4-(trifluoromethoxy)benzene, calculated using Density Functional Theory (DFT) with the B3LYP method and a 6-31+G(d,p) basis set, to provide an illustrative example of typical bond lengths and angles in a substituted trifluoromethoxybenzene.

Table 3.1: Illustrative Bond Lengths for a Substituted Trifluoromethoxybenzene Derivative

| Bond | Bond Length (Å) |

| C-C (aromatic) | 1.389 - 1.398 |

| C-H (aromatic) | 1.083 |

| C-O | 1.392 |

| O-C(F₃) | 1.356 |

| C-F | 1.352 |

Data derived from a computational study on 1-nitro-4-(trifluoromethoxy)benzene.

Table 3.2: Illustrative Bond Angles for a Substituted Trifluoromethoxybenzene Derivative

| Angle | Bond Angle (°) |

| C-C-C (aromatic) | 118.7 - 121.7 |

| C-C-H (aromatic) | 119.2 - 121.2 |

| C-O-C(F₃) | 122.5 |

| O-C-F | 112.6 |

| F-C-F | 107.2 - 108.4 |

Data derived from a computational study on 1-nitro-4-(trifluoromethoxy)benzene.

Experimental and Computational Methodologies

The determination of the molecular structure and conformation of molecules like this compound relies on a synergistic approach involving experimental techniques and computational modeling.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid or liquid state.

Experimental Protocol:

-

Sample Introduction: A gaseous sample of the compound is effused through a nozzle into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.

-

Scattering: The electrons are scattered by the molecules, creating a diffraction pattern.

-

Detection: The scattered electrons are detected on a photographic plate or a CCD detector, producing a pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to derive a radial distribution curve, which provides information about the distances between all pairs of atoms in the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.

Computational Chemistry (DFT and Ab Initio Methods)

Quantum chemical calculations are indispensable for complementing experimental data and for exploring the potential energy surface of a molecule.

Methodology:

-

Model Building: A 3D model of the this compound molecule is constructed.

-

Conformational Search: The potential energy surface is scanned by systematically rotating the trifluoromethoxy group around the C(aryl)-O bond.

-

Geometry Optimization: The geometries of the identified conformers (e.g., planar and orthogonal) are optimized to find the minimum energy structures.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties.

-

Energy Profile: The relative energies of the different conformers and the energy barriers for their interconversion are calculated to determine the most stable conformation. Common methods include Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2).

Visualizations

The following diagrams illustrate the conceptual workflow for conformational analysis and the key conformational states of this compound.

Caption: Workflow for determining molecular conformation.

Caption: Conformational states of the molecule.

Conclusion

References

Isomers of trifluoromethoxyfluorobenzene and their properties

An In-depth Technical Guide to the Isomers of Trifluoromethoxyfluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethoxyfluorobenzene, with the molecular formula C₇H₄F₄O, exists as three distinct positional isomers: ortho, meta, and para.[1][2] These fluorinated aromatic compounds are of significant interest in the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethoxy (-OCF₃) group, often referred to as a "super-halogen" or "pseudo-halogen," can enhance critical properties of a molecule, such as metabolic stability, lipophilicity, and biological activity, without significantly increasing its size.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and characterization of the three isomers of trifluoromethoxyfluorobenzene, presenting key data in a structured format for researchers and developers.

Isomers of Trifluoromethoxyfluorobenzene

The three positional isomers are determined by the location of the fluorine atom on the benzene ring relative to the trifluoromethoxy group.

Caption: Chemical structures of the ortho, meta, and para isomers.

Physicochemical Properties

The physical and chemical properties of the isomers vary slightly based on the substitution pattern, which influences molecular symmetry and intermolecular forces. The data below has been compiled from various chemical suppliers and databases.

| Property | 1-Fluoro-2-(trifluoromethoxy)benzene (ortho) | 1-Fluoro-3-(trifluoromethoxy)benzene (meta) | 1-Fluoro-4-(trifluoromethoxy)benzene (para) |

| CAS Number | 2106-18-5[2][5] | 1077-01-6[1][6] | 352-67-0[7] |

| Molecular Formula | C₇H₄F₄O[2][5] | C₇H₄F₄O[1][6] | C₇H₄F₄O[7] |

| Molecular Weight | 180.10 g/mol [2] | 180.1 g/mol [1][6] | 180.10 g/mol |

| Appearance | Colorless to almost colorless clear liquid[2] | Colorless to almost colorless clear liquid[1][6] | Clear, colorless liquid[7] |

| Boiling Point | 105 °C[2] | 78-80 °C[1], 105 °C[6] | 104-105 °C[7] |

| Density | 1.33 g/cm³[2] | 1.33 g/cm³[1][6] | 1.323 g/cm³ at 25 °C[7] |

| Refractive Index | n20/D 1.39[2] | n20/D 1.3910 to 1.3950[1] | n20/D 1.394[7] |

| Flash Point | Not specified | Not specified | 15 °C (60.8 °F)[7] |

| Purity | ≥ 98% (GC)[2] | ≥ 98% (GC)[6] | ≥ 99.0% (GC) |

| Water Solubility | Not specified | Not specified | Not miscible or difficult to mix[7] |

Spectroscopic Analysis

Spectroscopic techniques are essential for distinguishing between the isomers. While specific spectral data is not fully available in the provided search results, the principles of each technique allow for clear differentiation.

| Technique | Expected Characteristics for Isomer Differentiation |

| ¹⁹F NMR Spectroscopy | The fluorine atoms on the benzene ring and in the trifluoromethoxy group will exhibit distinct chemical shifts and coupling constants for each isomer. The coupling between the ring fluorine and the -OCF₃ group will be different (ortho, meta, para coupling), providing unambiguous identification. |

| ¹H and ¹³C NMR | The substitution pattern creates unique chemical environments for the aromatic protons and carbons. Each isomer will produce a distinct set of signals with characteristic splitting patterns and chemical shifts, reflecting the symmetry of the molecule. |

| Infrared (IR) Spectroscopy | IR spectroscopy is highly effective for differentiating positional isomers.[8] The key region is the "fingerprint" region, particularly between 900-675 cm⁻¹, which contains C-H out-of-plane (oop) bending vibrations. The pattern of these bands is characteristic of the substitution pattern (ortho, meta, or para).[9][10] |

| Mass Spectrometry (MS) | While all isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) or other ionization methods can differ.[11] The relative positions of the substituents can influence bond cleavages, leading to unique fragment ions or differing ion abundances that can be used for identification.[12][13] |

Synthesis and Experimental Protocols

The synthesis of trifluoromethoxyfluorobenzene isomers often involves multi-step processes. These compounds serve as valuable building blocks or intermediates in the synthesis of more complex molecules.[14]

Example Synthesis: 1-Fluoro-4-(trifluoromethoxy)benzene (para-isomer)

A variety of synthetic routes are available for the para-isomer.[15] One common method involves the fluorination of a precursor molecule. A general experimental protocol for the workup and purification of such a reaction is described below.

Experimental Protocol: Purification

-

Reaction Quenching: After the reaction is complete, the mixture is cooled to room temperature.

-

Dilution & Extraction: The mixture is diluted with dichloromethane (4 mL).

-

Aqueous Wash: The organic phase is washed sequentially with water (3 x 5 mL) and then with brine (5 mL) to remove water-soluble impurities.

-

Drying: The separated organic layer is dried over anhydrous magnesium sulfate.

-